molecular formula C11H9ClN2O3 B11861976 ((8-Chloroquinoxalin-5-yl)oxy)methyl acetate

((8-Chloroquinoxalin-5-yl)oxy)methyl acetate

Cat. No.: B11861976
M. Wt: 252.65 g/mol
InChI Key: HOESLGVPFWULTA-UHFFFAOYSA-N
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Description

((8-Chloroquinoxalin-5-yl)oxy)methyl acetate is a chemical compound with the molecular formula C12H10ClNO3 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((8-Chloroquinoxalin-5-yl)oxy)methyl acetate typically involves the reaction of 8-chloroquinoxaline with acetic acid and methanol. The reaction is carried out under reflux conditions, with the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

((8-Chloroquinoxalin-5-yl)oxy)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups such as hydroxyl, amino, and alkoxy groups .

Scientific Research Applications

Chemistry

In chemistry, ((8-Chloroquinoxalin-5-yl)oxy)methyl acetate is used as an intermediate in the synthesis of more complex quinoxaline derivatives. These derivatives are valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Quinoxaline derivatives have shown promising activity against various bacterial and cancer cell lines .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ((8-Chloroquinoxalin-5-yl)oxy)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(2-cyanophenoxy)quinoxaline: This compound is similar in structure but has a cyano group instead of an acetate group.

    2-(6-Chloroquinoxalin-2-yl)oxybenzonitrile: Another similar compound with a benzonitrile group instead of an acetate group.

Uniqueness

((8-Chloroquinoxalin-5-yl)oxy)methyl acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

(8-chloroquinoxalin-5-yl)oxymethyl acetate

InChI

InChI=1S/C11H9ClN2O3/c1-7(15)16-6-17-9-3-2-8(12)10-11(9)14-5-4-13-10/h2-5H,6H2,1H3

InChI Key

HOESLGVPFWULTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC1=C2C(=C(C=C1)Cl)N=CC=N2

Origin of Product

United States

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